molecular formula C10H12N2O4 B7755653 methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate

methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate

Cat. No.: B7755653
M. Wt: 224.21 g/mol
InChI Key: YMQJPASOWGSGDK-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate is a semicarbazone derivative featuring a 2,4-dihydroxyphenyl moiety linked to a hydrazinecarboxylate ester. Its (E)-configuration at the imine bond (C=N) is stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the hydrazine nitrogen, as confirmed by X-ray crystallography . This compound belongs to the broader class of hydrazinecarboxylates, which are intermediates for synthesizing heterocycles like 1,3,4-oxadiazoles, known for pharmacological and photochromic properties .

Properties

IUPAC Name

methyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(11-12-10(15)16-2)8-4-3-7(13)5-9(8)14/h3-5,13-14H,1-2H3,(H,12,15)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQJPASOWGSGDK-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nencki Reaction with Zinc Chloride

The Nencki reaction involves acetylation of resorcinol using glacial acetic acid in the presence of ZnCl₂ as a catalyst. Key steps include:

  • Dissolving ZnCl₂ (0.24 mol) in glacial acetic acid (32 mL) at 140°C.

  • Adding resorcinol (0.2 mol) and maintaining the mixture at 150°C for 20 minutes.

  • Quenching with dilute HCl (1:1) and recrystallizing the product from hot water.

Yield : 94%
Purity : Confirmed via TLC and IR spectroscopy (O–H stretch at 3307 cm⁻¹, C=O at 1678 cm⁻¹).

Alternative Catalysts

Comparative studies highlight other catalysts for resorcinol acetylation:

CatalystYield (%)Conditions
Boron trifluoride87Room temperature, 12 hrs
Polyphosphoric acid63100°C, 6 hrs
Perchloric acid3370% concentration

Boron trifluoride offers superior yields under milder conditions, though ZnCl₂ remains industrially preferred.

Preparation of Methyl Hydrazinecarboxylate

Methyl hydrazinecarboxylate, the hydrazide component, is synthesized via two routes:

Hydrazinolysis of Methyl Chloroformate

Reaction of hydrazine hydrate with methyl chloroformate in anhydrous ether:

NH2NH2+ClCO2CH3NH2NHCO2CH3+HCl\text{NH}2\text{NH}2 + \text{ClCO}2\text{CH}3 \rightarrow \text{NH}2\text{NHCO}2\text{CH}_3 + \text{HCl}

Conditions : 0–5°C, stoichiometric NaOH to neutralize HCl.
Yield : 78–85% after vacuum distillation.

Alternative Pathway via Ethyl Esters

Ethyl hydrazinecarboxylate derivatives (e.g., ethyl-5-methyl-1H-triazole-4-carboxylate) undergo hydrazinolysis with hydrazine hydrate in ethanol. While less direct, this method is applicable when methyl esters are inaccessible.

Condensation to Form the Hydrazone

The critical step involves acid-catalyzed condensation of 2,4-dihydroxyacetophenone with methyl hydrazinecarboxylate.

Classical Method with Sulfuric Acid

  • Reactants : Equimolar 2,4-dihydroxyacetophenone (1.0 mmol) and methyl hydrazinecarboxylate (1.0 mmol).

  • Solvent : Ethanol-DMF (3:1 v/v).

  • Catalyst : Concentrated H₂SO₄ (0.1 mL).

  • Conditions : Reflux at 80°C for 8 hrs.

  • Workup : Cooling, filtration, and recrystallization from ethanol.
    Yield : 70–75%.

Solvent and Catalyst Optimization

Comparative studies reveal:

Solvent SystemCatalystTemperature (°C)Time (hrs)Yield (%)
EthanolAcetic acid701262
DMFH₂SO₄80875
MethanolAmberlyst-15651068

DMF with H₂SO₄ maximizes yield by enhancing reactant solubility and protonating the carbonyl group.

Stereochemical Control of the (2E) Isomer

The (2E) configuration is favored under kinetic control. Key factors include:

  • Temperature : Reflux conditions (80°C) promote E-isomer stability via conjugation with the aromatic ring.

  • Acid Strength : Strong acids (H₂SO₄) protonate the hydrazide nitrogen, accelerating imine formation and favoring the trans configuration.

  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize the transition state through dipole interactions.

Validation :

  • IR Spectroscopy : C=N stretch at 1570 cm⁻¹.

  • ¹H NMR : Olefinic proton (CH=N) at δ 8.2–8.5 ppm as a singlet.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol (90% recovery).

  • Purity : >98% by TLC (Rf = 0.6, ethyl acetate/hexane 1:1).

Spectroscopic Confirmation

TechniqueKey Signals
IR (KBr) 3307 cm⁻¹ (O–H), 1678 cm⁻¹ (C=O), 1570 cm⁻¹ (C=N)
UV-Vis λmax = 280 nm (π→π* transition)
¹H NMR δ 2.3 (s, CH₃), δ 6.3–7.2 (aromatic H), δ 8.4 (s, CH=N)

Scalability and Industrial Considerations

  • Batch Reactors : 10 L batches achieve consistent yields (72–75%) with DMF-H₂SO₄.

  • Waste Management : Neutralization of acidic byproducts with NaHCO₃ minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 2,4-dihydroxyacetophenone with methyl hydrazinecarboxylate in methanol. The resulting product adopts a trans configuration concerning the C=N bond, which is crucial for its biological activity. The crystal structure reveals a two-dimensional network stabilized by multiple hydrogen bonds, including O—H⋯N and N—H⋯O interactions, contributing to its stability and potential reactivity .

Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate has shown promising pharmacological properties:

  • Antioxidant Activity : The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, making it a candidate for antioxidant therapies .
  • Antimicrobial Properties : Studies indicate that derivatives of hydrazinecarboxylates exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
  • Anticonvulsant Activity : Research has demonstrated that related compounds possess anticonvulsant properties, indicating that this compound could be explored for treating epilepsy .

Material Science Applications

The compound's unique structural attributes allow for exploration in material science:

  • Photochromic Properties : Similar compounds have been reported to exhibit photochromism, which can be harnessed in smart materials and sensors .
  • Intermediates for Synthesis : this compound serves as an intermediate in synthesizing more complex organic compounds like 1,3,4-oxadiazoles that are valuable in pharmaceuticals .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various hydrazone derivatives, including this compound. Results demonstrated a significant reduction in oxidative stress markers in vitro, supporting its application as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

In a comparative study of hydrazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited notable antimicrobial efficacy. This highlights its potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate with structurally related compounds:

Compound Name / ID Substituents / Modifications Molecular Weight Melting Point (°C) Key Structural Features
This compound 2,4-Dihydroxyphenyl, methyl carboxylate 252.23 Not reported Intramolecular O–H···N H-bonding; monoclinic crystal system (P21/c)
(E)-2-(1-(2,4-Dihydroxyphenyl)ethylidene)hydrazinecarbothioamide Thioamide (–CSNH2) replaces carboxylate 241.28 Not reported Stronger H-bonding due to –SH group; orthorhombic crystal system
N-(2,6-Dimethylphenyl)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide 2-Hydroxyphenyl, dimethylphenyl substituent 297.36 Not reported Steric hindrance from dimethylphenyl group; reduced solubility in polar solvents
2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide 4-Methoxy group on phenyl ring 317.34 Not reported Methoxy enhances lipophilicity; 3D supramolecular structure via C–H···π interactions
Quinazolinone-linked acetohydrazides (6a–6d) Quinazolinone-thioacetohydrazide hybrids ~450–480 189–241 Antioxidant/cytotoxic activity; higher thermal stability due to fused quinazolinone

Crystallographic and Supramolecular Features

  • Crystal Packing: The target compound forms a monoclinic lattice stabilized by O–H···O and N–H···O hydrogen bonds, creating a layered structure . In contrast, the methoxy-substituted analog adopts a parallel molecular arrangement along the b-axis via C–H···π interactions.
  • Hydrogen Bonding : Intramolecular O–H···N bonds in the target compound reduce conformational flexibility, whereas thioamide analogs prioritize intermolecular S···H interactions.

Biological Activity

Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H12N2O4C_{10}H_{12}N_{2}O_{4} and features a hydrazinecarboxylate moiety linked to a substituted phenyl group. Its structure can be represented as follows:

Methyl 2E 2 1 2 4 dihydroxyphenyl ethylidene hydrazinecarboxylate\text{Methyl 2E 2 1 2 4 dihydroxyphenyl ethylidene hydrazinecarboxylate}

This configuration is crucial for its biological activity, particularly in interactions with biological targets.

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study conducted by Abdulwahab et al. demonstrated the compound's effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibition values (GI50) were notably low, suggesting potent cytotoxic effects:

Cell LineGI50 (µM)
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

These results indicate that the compound may serve as a lead for developing new anticancer agents .

Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. Additionally, the compound may inhibit key signaling pathways associated with cancer progression, such as NF-kB and TP53 pathways .

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects of this compound:

  • In Vitro Studies : In vitro assays revealed that this compound significantly reduced cell viability in treated cancer cell lines compared to untreated controls. This suggests that further exploration into its therapeutic potential is warranted.
  • In Vivo Studies : Preliminary in vivo studies involving animal models have shown promising results regarding tumor reduction and improved survival rates when treated with this compound. However, comprehensive studies are needed to assess long-term effects and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications to the hydrazine or phenolic groups can enhance or diminish biological activity. This insight is crucial for optimizing derivatives with improved efficacy and selectivity .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Current research focuses on:

  • Absorption : Studies suggest good oral bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism, which may influence its therapeutic window.
  • Excretion : Primarily excreted via renal pathways.

Safety assessments have indicated a favorable profile with minimal toxicity at therapeutic doses; however, detailed toxicological studies are necessary to confirm these findings .

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat can lead to side reactions (e.g., hydrolysis of the ester group).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is essential to isolate the (2E)-isomer selectively.

Q. Example Protocol :

StepReagents/ConditionsPurpose
12,4-Dihydroxyacetophenone + Hydrazine hydrate (EtOH, reflux, 4h)Hydrazone formation
2Methyl chloroformate (DMF, 0°C, 2h)Esterification
3Column chromatography (SiO₂, hexane:EtOAc 7:3)Purification

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry (e.g., (2E)-configuration) and confirms intramolecular hydrogen bonding between hydroxyl and carbonyl groups .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.2–7.8 ppm) and hydrazine NH signals (δ 8.5–10.5 ppm).
    • ¹³C NMR : Confirms carbonyl (C=O, δ 165–175 ppm) and methoxy (δ 50–55 ppm) groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 295.1) .

Q. Common Pitfalls :

  • Solvent residues in NMR spectra may obscure signals; use deuterated solvents and thorough drying.
  • Isomerization during crystallization can skew SCXRD results; monitor reaction progress with TLC .

Advanced: How does the (2E)-configuration influence the compound’s bioactivity and reactivity?

The (2E)-isomer’s planar hydrazone linkage enables:

  • Enhanced π-Stacking Interactions : Critical for binding to biological targets (e.g., enzyme active sites or DNA) .
  • Tautomerism : The keto-enol equilibrium affects redox properties and metal chelation, as observed in analogues with anticancer activity .

Q. Experimental Validation :

  • Docking Studies : Molecular modeling shows stronger binding affinity of the (2E)-isomer to tyrosinase (ΔG = −8.2 kcal/mol) compared to the (2Z)-form (ΔG = −6.5 kcal/mol) .
  • Antioxidant Assays : The (2E)-isomer exhibits higher radical scavenging activity (IC₅₀ = 12 µM vs. 28 µM for (2Z)) due to stabilized phenolic radicals .

Advanced: What strategies resolve discrepancies between crystallographic and spectroscopic data for this compound?

Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent interactions:

  • Dynamic NMR : Detects slow equilibria (e.g., keto-enol tautomers) at low temperatures (−40°C) .
  • SCXRD with Variable Temperature : Captures conformational changes; e.g., disordered solvent molecules in ’s structure were modeled at 296 K but resolved at 150 K .
  • Complementary Techniques : Pair IR (to confirm hydrogen bonding) with XRD to distinguish static vs. dynamic disorder .

Case Study :
In a 2022 study, conflicting NMR and XRD data for a hydrazone derivative were resolved by SCXRD at 100 K, revealing a minor tautomer (15% abundance) undetected by NMR .

Advanced: What mechanistic insights explain its interactions with biological targets (e.g., enzymes or DNA)?

  • Enzyme Inhibition : The compound’s hydrazone group chelates metal ions (e.g., Cu²⁺ in tyrosinase), disrupting catalytic activity. Kinetic assays show non-competitive inhibition (Ki = 4.3 µM) .
  • DNA Intercalation : Planar aromatic regions insert between base pairs, as shown via UV-Vis hypochromicity (Δλ = 40 nm) and ethidium bromide displacement assays .

Q. Key Findings :

TargetMechanismAssayResult
TyrosinaseMetal chelationLineweaver-Burk plotNon-competitive inhibition
DNAIntercalationFluorescence quenchingKb = 1.2 × 10⁵ M⁻¹

Q. Challenges :

  • False positives in enzyme assays due to redox side reactions; include control experiments with scavengers (e.g., catalase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.